Unveiling the Mechanism of AP1867-2-(carboxymethoxy): A Technical Guide to the dTAG System
Unveiling the Mechanism of AP1867-2-(carboxymethoxy): A Technical Guide to the dTAG System
For Immediate Release
Boston, MA – December 8, 2025 – In the rapidly evolving landscape of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful and versatile tool for researchers in drug discovery and cell biology. This guide provides an in-depth technical overview of the core component, AP1867-2-(carboxymethoxy), and its function within the broader dTAG technology. Tailored for researchers, scientists, and drug development professionals, this document details the underlying mechanism, presents key quantitative data, outlines experimental protocols, and visualizes the critical pathways and workflows.
Core Mechanism: Chemical-Induced Dimerization and Targeted Degradation
At the heart of the dTAG system lies the principle of chemical-induced dimerization (CID), a strategy that uses a small molecule to bring two proteins into close proximity. AP1867 is a synthetic, cell-permeable ligand specifically engineered to bind to a mutant form of the FKBP12 protein, FKBP12(F36V), which contains a single amino acid substitution (phenylalanine to valine at position 36). This mutation creates a "hole" in the binding pocket that is not present in the wild-type FKBP12, allowing for highly selective binding of the "bumped" AP1867 ligand.
AP1867-2-(carboxymethoxy) is a derivative of AP1867, functionalized with a carboxymethoxy group. This modification serves as a chemical handle, enabling its conjugation via a linker to a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN). The resulting heterobifunctional molecule is known as a dTAG degrader (e.g., dTAG-13).
The mechanism of action unfolds as follows:
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Target Tagging: The protein of interest (POI) is genetically tagged with the FKBP12(F36V) protein. This can be achieved through transient transfection, stable lentiviral expression, or more precise CRISPR/Cas9-mediated knock-in at the endogenous locus.
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Ternary Complex Formation: The dTAG molecule, containing the AP1867-2-(carboxymethoxy) moiety, is introduced to the cells. Its AP1867 portion binds selectively to the FKBP12(F36V) tag on the POI, while the E3 ligase ligand (e.g., a thalidomide analog) binds to the E3 ligase, such as CRBN. This tripartite association forms a ternary complex of POI-FKBP12(F36V)–dTAG molecule–E3 ligase.
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Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
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Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides, effectively eliminating it from the cell. The dTAG molecule, having acted catalytically, is then free to induce the degradation of another POI molecule.
This process allows for rapid, potent, and reversible control over the abundance of a specific protein, providing a powerful tool for target validation and functional genomics.
Quantitative Data Summary
The efficacy of dTAG molecules is typically assessed by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The following tables summarize key quantitative data for representative dTAG molecules derived from AP1867.
| Molecule | Target E3 Ligase | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| dTAG-13 | CRBN | FKBP12(F36V)-Nluc | 293FT | Potent at 100 nM | >90 | [1] |
| dTAG-7 | CRBN | FKBP12(F36V)-Nluc | 293FT | Potent at 100 nM | >90 | [1] |
| dTAGV-1 | VHL | FKBP12(F36V)-Nluc | 293FT | ~10 | >90 | [2] |
Note: DC50 values can vary depending on the target protein, cell line, and experimental conditions.
Experimental Protocols
CRISPR/Cas9-Mediated Endogenous Tagging of a Protein of Interest with FKBP12(F36V)
This protocol describes the general steps for knocking in the FKBP12(F36V) tag at a specific genomic locus.
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gRNA Design and Cloning: Design a single guide RNA (sgRNA) targeting the desired insertion site (e.g., near the start or stop codon of the POI). Clone the sgRNA into a suitable Cas9 expression vector.
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Donor Plasmid Construction: Construct a donor plasmid containing the FKBP12(F36V) coding sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the Cas9 cut site. Include a selectable marker (e.g., puromycin resistance) for later selection.
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Transfection: Co-transfect the Cas9/sgRNA plasmid and the donor plasmid into the target cells using a suitable transfection reagent.
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Selection: Two to three days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for cells that have integrated the donor plasmid.
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Clonal Isolation and Screening: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS). Screen individual clones for correct integration of the FKBP12(F36V) tag by PCR and confirm protein expression and correct localization by Western blotting and immunofluorescence, respectively.
Assessment of Protein Degradation by Western Blotting
This protocol details the steps to quantify the degradation of an FKBP12(F36V)-tagged protein.
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Cell Seeding and Treatment: Seed the cells expressing the FKBP12(F36V)-tagged POI in a multi-well plate. The following day, treat the cells with a dose-response of the dTAG degrader or a single concentration for a time-course experiment. Include a vehicle control (e.g., DMSO).
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Cell Lysis: At the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and probe with a primary antibody against the POI or the HA-tag (if included in the construct). Also, probe with an antibody against a loading control (e.g., GAPDH or β-actin).
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Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection. Quantify the band intensities using densitometry software and normalize the POI signal to the loading control.
AlphaScreen Assay for Ternary Complex Formation
This protocol outlines the use of the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) to detect the formation of the POI-dTAG-E3 ligase ternary complex.
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Reagent Preparation: Prepare purified, tagged proteins: GST-tagged FKBP12(F36V)-POI and His-tagged CRBN/DDB1 complex. Prepare the dTAG degrader at various concentrations.
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Assay Setup: In a 384-well microplate, add the GST-tagged POI, the His-tagged E3 ligase complex, and the dTAG degrader.
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Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.
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Bead Addition: Add Anti-GST AlphaLISA acceptor beads and Streptavidin-coated donor beads (if using a biotinylated His-tag antibody) or anti-His AlphaLISA acceptor beads. Incubate in the dark.
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Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed. A characteristic "hook effect" may be observed at high degrader concentrations due to the formation of binary complexes.
Mandatory Visualizations
Caption: Signaling pathway of dTAG-mediated protein degradation.
Caption: Experimental workflow for dTAG system implementation.
